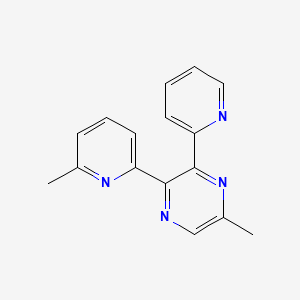
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with pyridinyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of dihydropyridine derivatives.
Scientific Research Applications
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dipyridinylpyrazine: Similar structure but lacks the methyl groups.
2,6-Dimethylpyridine: Contains methyl groups but lacks the pyrazine ring.
3,5-Dimethylpyrazine: Contains a pyrazine ring with methyl groups but lacks the pyridinyl substituents.
Uniqueness
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is unique due to the combination of its pyrazine and pyridine rings with methyl substitutions. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89684-69-5 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-methyl-2-(6-methylpyridin-2-yl)-3-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-6-5-8-14(19-11)15-16(20-12(2)10-18-15)13-7-3-4-9-17-13/h3-10H,1-2H3 |
InChI Key |
BYPJGKHXBCACJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(N=C2C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


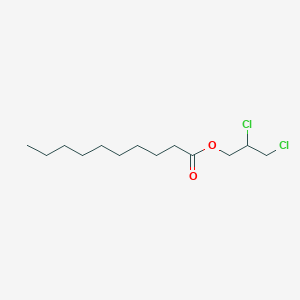
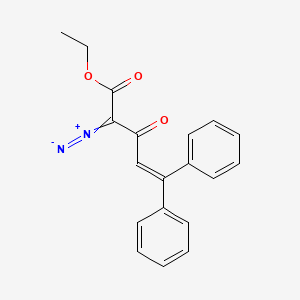
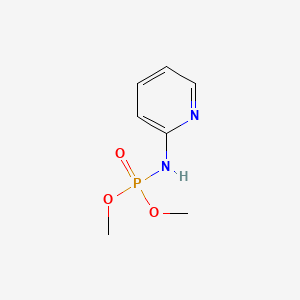
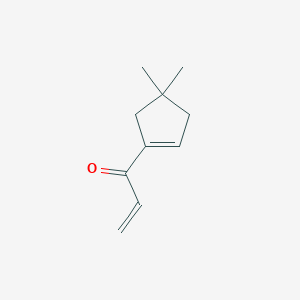
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
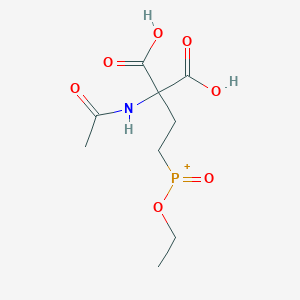
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
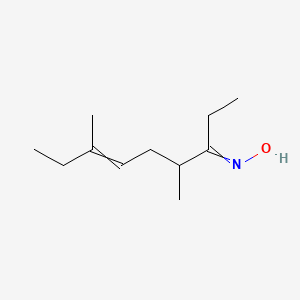
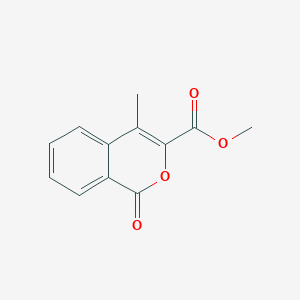
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
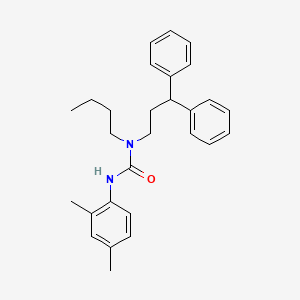
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
